molecular formula C9H10F3NO2 B15067539 Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15067539
M. Wt: 221.18 g/mol
InChI Key: UKSCRQUSYXTKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate is a fluorinated organic compound that belongs to the class of pyrrole derivatives. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate is unique due to its combination of the pyrrole ring and the trifluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H10F3NO2/c1-2-15-8(14)7-3-6(5-13-7)4-9(10,11)12/h3,5,13H,2,4H2,1H3

InChI Key

UKSCRQUSYXTKSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.